Men 10376 is a synthetic analog of neurokinin A (NKA), a naturally occurring tachykinin peptide. It acts as a potent and selective antagonist of the tachykinin NK2 receptor, demonstrating higher affinity for this subtype compared to NK1 and NK3 receptors. [, , , , , , , , , , , , , , ] In scientific research, Men 10376 is instrumental in elucidating the physiological and pathological roles of the NK2 receptor, particularly in respiratory, gastrointestinal, and nervous systems.
Men 10376 was developed from earlier generations of neurokinin receptor antagonists. It is classified as a non-peptidic compound, designed specifically to target the neurokinin-2 receptor with a Ki value of approximately 4.4 μM for the rat small intestine NK-2 receptor . This compound falls under the category of neurokinin antagonists, which are being explored for their roles in treating various pathological conditions related to the nervous system.
The synthesis of Men 10376 involves several key steps:
This method allows for high specificity and yields in producing Men 10376 while ensuring that the chemical integrity of the compound is maintained throughout the synthesis process.
Men 10376 has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The detailed molecular formula and structural data include:
The structure features a core that interacts selectively with neurokinin receptors, facilitating its antagonistic effects .
Men 10376 participates in various biochemical reactions primarily related to its interaction with neurokinin receptors. Notably:
Studies have demonstrated that at concentrations around 1 μM, Men 10376 effectively inhibits substance P-induced increases in brain-derived neurotrophic factor expression in airway smooth muscle cells .
The mechanism of action of Men 10376 primarily revolves around its ability to block neurokinin-2 receptors. This blockade results in:
Data from experimental studies indicate significant changes in intracellular calcium dynamics upon administration of Men 10376, highlighting its role as an effective antagonist in neurogenic pathways.
Men 10376 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents and determining its usability in clinical settings.
Men 10376 has several potential applications in scientific research and therapeutic development:
Men 10376 (Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH₂) was developed in the early 1990s as part of efforts to target tachykinin receptors, which mediate inflammation, pain, and smooth muscle contraction [1] [7]. Its cyclic peptide structure incorporates multiple D-tryptophan residues—a strategic modification to enhance metabolic stability and receptor selectivity. With a molecular weight of 1081.22 g/mol (C₅₇H₆₈N₁₂O₁₀), Men 10376 emerged during a period of intense research into neurokinin receptor subtypes [3] [7]. The compound was first synthesized via solid-phase peptide synthesis, with its initial characterization revealing potent antagonism against the tachykinin NK₂ receptor [1].
Early functional assays established Men 10376 as a selective NK₂ receptor antagonist, with a binding affinity (Kᵢ) of 4.4 μM for rat small intestine NK₂ receptors [1] [3]. Crucially, it showed negligible activity at NK₁ and NK₃ receptors (Kᵢ > 10 μM), distinguishing it from non-selective predecessors [1] [7]. In vivo validation confirmed its bioactivity: doses of 1–3 μmol/kg effectively antagonized NK₂ agonist-induced bladder motility in rats [1] [3]. This receptor selectivity profile positioned Men 10376 as a critical tool for dissecting tachykinin pathways.
Table 1: Receptor Selectivity Profile of Men 10376
Receptor Subtype | Tissue/Assay | Affinity (Kᵢ) or Functional Activity |
---|---|---|
NK₂ | Rat small intestine | Kᵢ = 4.4 μM [1] |
NK₁ | Guinea pig ileum | pA₂ = 5.66 (low antagonism) [7] |
NK₃ | N/A | Kᵢ > 10 μM (no significant activity) [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7